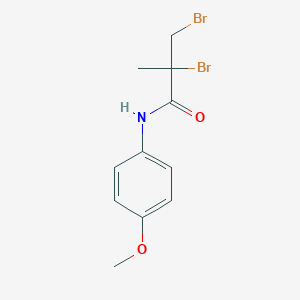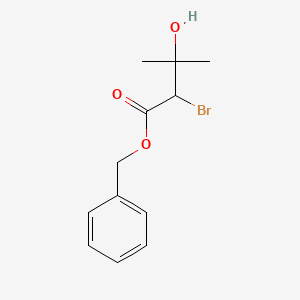
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-bromo-3-hydroxy-3-methylbutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-bromo-3-hydroxy-3-methylbutanoate typically involves the esterification of 2-bromo-3-hydroxy-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of benzyl 2-azido-3-hydroxy-3-methylbutanoate or benzyl 2-thiocyanato-3-hydroxy-3-methylbutanoate.
Oxidation: Formation of benzyl 2-bromo-3-oxo-3-methylbutanoate.
Reduction: Formation of benzyl 2-bromo-3-hydroxy-3-methylbutanol.
Applications De Recherche Scientifique
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-bromo-3-hydroxy-3-methylbutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These transformations enable the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-hydroxy-3-methylbutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Benzyl 3-hydroxy-2-methylbutanoate: Differently substituted, affecting its reactivity and applications.
Benzyl 2-bromo-3-methylbutanoate:
Uniqueness
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic compounds.
Propriétés
Numéro CAS |
64807-49-4 |
|---|---|
Formule moléculaire |
C12H15BrO3 |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
benzyl 2-bromo-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,15H,8H2,1-2H3 |
Clé InChI |
MPISJUFLTOCWBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(=O)OCC1=CC=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
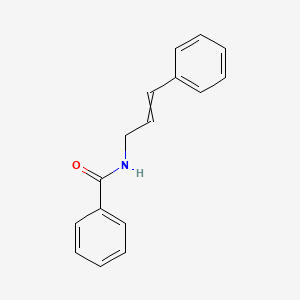
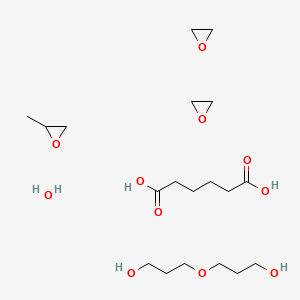

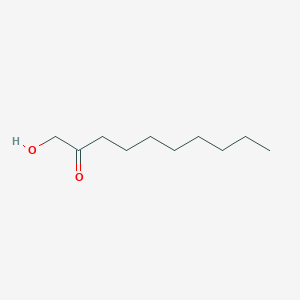
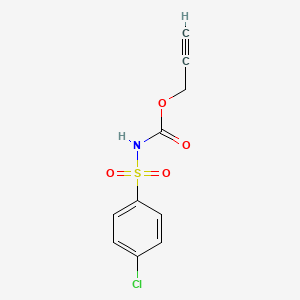
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)

![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)

![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
